N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, an ethyl group, and an imidazo[4,5-b]pyridine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-b]pyridine core, introduction of the ethyl group, and the formation of the dioxothiolan ring. Common reagents used in these reactions include ethylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction could yield different imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxothiolan ring structure but differ in their core and substituents.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-2-17(8-5-6-22(20,21)7-8)12(18)10-4-3-9-11(14-10)16-13(19)15-9/h3-4,8H,2,5-7H2,1H3,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYYLLZUIDESKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=NC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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